molecular formula C21H22N2O3S B2699369 (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1226426-97-6

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B2699369
CAS No.: 1226426-97-6
M. Wt: 382.48
InChI Key: NKQXRTIODYFICQ-UHFFFAOYSA-N
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Description

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a complex organic compound featuring a benzothiazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters . This reaction is carried out under controlled conditions to ensure the formation of the desired benzothiazine ring system. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiazine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperidinyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing biochemical pathways. In medicinal applications, it may inhibit the growth of pathogens by interfering with their metabolic processes or cellular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone is unique due to the presence of both a benzothiazine ring and a piperidinyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-16-11-13-22(14-12-16)21(24)20-15-23(17-7-3-2-4-8-17)18-9-5-6-10-19(18)27(20,25)26/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQXRTIODYFICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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